molecular formula C7H2F3KN4O2 B2584640 Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1170368-53-2

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2584640
CAS No.: 1170368-53-2
M. Wt: 270.213
InChI Key: CTXFHGLLIMQZKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolo[1,5-a]Pyrimidine Framework

The triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas through condensation reactions involving aminotriazoles and α,β-unsaturated carbonyl compounds. Early applications focused on its structural similarity to purines, which enabled exploration as a bioisostere in nucleotide analogs. A pivotal milestone occurred with the isolation of essramycin (1 ), a naturally occurring TP derivative from marine Streptomyces species, which demonstrated antibacterial properties and validated the scaffold’s biological relevance.

The 1970s marked the clinical emergence of TP derivatives, exemplified by Trapidil (2 ), a platelet-derived growth factor antagonist approved in Japan for ischemic cardiovascular diseases. Advances in synthetic methodologies, such as microwave-assisted cyclization and regioselective functionalization, enabled the systematic exploration of TP-based drug candidates in the 21st century.

Significance in Medicinal Chemistry Research

The TP scaffold’s versatility arises from its ability to mimic critical biomolecular motifs. Key applications include:

  • Enzyme Inhibition : TP derivatives target enzymes such as lysine-specific demethylase 1 (LSD1), TDP2, and dihydroorotate dehydrogenase (DHODH). For example, compound 27 (triazolo[4,5-d]pyrimidine) inhibits LSD1 with an IC~50~ of 0.564 μM, showing promise in cancer therapy.
  • Antimicrobial Activity : Fluorinated TP derivatives exhibit broad-spectrum activity against Plasmodium falciparum and Mycobacterium tuberculosis. DSM267 (5 ), a trifluoromethyl-substituted TP, demonstrates nanomolar efficacy against malaria parasites.
  • Agrochemical Applications : TP-based herbicides leverage the scaffold’s ability to disrupt plant enzymatic pathways, as seen in compounds targeting protoporphyrinogen oxidase.

Table 1: Selected Biological Activities of TP Derivatives

Compound Target/Activity IC~50~ or EC~50~ Source
DSM267 (5 ) PfDHODH inhibition 0.046 μM
WS-898 ABCB1 inhibition 3.68 nM
Essramycin (1 ) Antibacterial Not reported

Isomeric Forms and Positional Variations

The TP scaffold exhibits eight isomeric forms, with triazolo[1,5-a]pyrimidine being the most thermodynamically stable due to favorable orbital overlap and reduced ring strain. Positional variations significantly influence bioactivity:

  • C5 and C7 Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl at C7) enhance metabolic stability and target binding. Potassium 7-(trifluoromethyl)-TP-6-carboxylate leverages this motif for improved solubility and enzyme interactions.
  • Regioisomerism : Synthetic conditions dictate regioselectivity. For instance, microwave-assisted cyclization of diaminotriazole with phenylpropan-2-one yields 5-phenyl-TP derivatives, whereas phenylpropene-2-one produces 7-phenyl analogs. Misassignment of regioisomers (e.g., P10A10 corrected from 6a to 7a ) underscores the importance of NMR and crystallography in structural validation.

Current Research Landscape

Recent studies prioritize fluorinated TP derivatives to optimize pharmacokinetic and selectivity profiles:

  • Cancer Therapeutics : Fluorine at C12 enhances DHODH inhibition potency while modulating species selectivity. DSM331 (11 ) shows 50–100-fold higher affinity for rodent DHODH over human isoforms, complicating translational research but offering insights into fluorine’s electronic effects.
  • Neurodegenerative Diseases : TP-based PDE2a inhibitors and CB2 receptor modulators are under investigation for Alzheimer’s and Parkinson’s diseases.
  • Synthetic Innovations : Catalyst-free, one-pot syntheses and late-stage trifluoromethylation strategies are streamlining access to complex TP analogs like potassium 7-(trifluoromethyl)-TP-6-carboxylate.

Table 2: Recent Advances in TP Derivative Synthesis

Method Key Feature Application Example Source
Microwave-assisted cyclization Regioselective C5/C7 functionalization TDP2 inhibitors
Suzuki coupling Boronic acid diversification LSD1 inhibitors
Trifluoromethylation Enhanced metabolic stability Potassium 7-(CF~3~)-TP-6-carboxylate

Properties

IUPAC Name

potassium;7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2.K/c8-7(9,10)4-3(5(15)16)1-11-6-12-2-13-14(4)6;/h1-2H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXFHGLLIMQZKR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3KN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is optimized for large-scale production by ensuring consistent reaction conditions and efficient heat transfer. The use of microwave irradiation allows for rapid and uniform heating, which is crucial for maintaining the quality and yield of the product .

Chemical Reactions Analysis

Synthetic Routes to Triazolopyrimidine Carboxylates

The synthesis of triazolopyrimidine carboxylates often involves cyclocondensation reactions between substituted pyrimidines and triazoles. For example:

  • Nitration and Reduction : Nitration of triazolopyrimidines (e.g., 1a ) with fuming HNO₃/H₂SO₄ yields nitro derivatives (2a–d ), which are subsequently reduced to diamines (7a–d ) using Pd/C under hydrogenation conditions .

  • Cyclocondensation : Diamines (7a–d ) react with orthoesters (e.g., triethyl orthoformate) to form fused systems like 8a–d , which can further undergo carboxylation .

Reactivity of the Carboxylate Group

The potassium carboxylate moiety in the compound is expected to participate in:

  • Acid-Base Reactions : Protonation with strong acids (e.g., HCl) would yield the corresponding carboxylic acid.

  • Salt Metathesis : Exchange with other cations (e.g., Ag⁺, Ca²⁺) to form insoluble salts.

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert under mild conditions but can engage in:

  • Nucleophilic Substitution : Under harsh conditions (e.g., high-temperature fluorination), though this is less common due to C–F bond strength .

  • Electrophilic Aromatic Substitution : Directing effects of the CF₃ group may influence regioselectivity in aromatic substitution reactions .

Cross-Coupling Reactions

Triazolopyrimidines with halogen substituents (e.g., Cl, Br) are known to undergo Suzuki-Miyaura couplings. For instance:

  • Example : 5-Chloro-triazolopyrimidines react with arylboronic acids to form biaryl derivatives, a strategy used in anticancer drug development .

Hydrolysis and Stability

  • Hydrolysis of Ester/Carboxylate : Under acidic or basic conditions, the carboxylate group may hydrolyze to the free acid. For example, ethyl 7-hydroxy-5-methyl-2-(methylthio)triazolo[1,5-a]pyrimidine-6-carboxylate (5 ) undergoes hydrolysis in aqueous NaOH .

  • Thermal Stability : Triazolopyrimidines generally exhibit high thermal stability (mp >250°C), as seen in compounds like 2a (mp 263–265°C) .

Biological Activity and Functionalization

While the specific biological activity of this compound is unreported, related triazolopyrimidines show:

  • Anticancer Properties : Derivatives with trifluoromethyl and carboxylate groups inhibit tubulin polymerization .

  • Antiviral Potential : Carboxamide derivatives target influenza polymerase interfaces .

Scientific Research Applications

Biological Activities

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for various biological activities:

  • Antibacterial Activity : Research indicates that synthesized derivatives of this compound exhibit moderate to good antibacterial activities against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical disease pathways. For instance, compounds with similar structures have been explored for their ability to inhibit nicotinamide phosphoribosyltransferase and phosphoinositide 3-kinase pathways, which are relevant in cancer and inflammatory diseases.
  • Antitumor Potential : The fused triazolo-pyrimidine structure is recognized for its anticancer properties. Recent studies have highlighted the potential of derivatives from this scaffold in targeting cancer cells through various mechanisms, including selective protein inhibition .

Interaction Studies

Understanding how this compound interacts with target proteins is crucial for optimizing its pharmacological profile. Various techniques are employed in these studies:

  • Surface Plasmon Resonance : This technique measures binding affinities between the compound and target proteins.
  • Fluorescence Spectroscopy : Used to elucidate binding mechanisms and kinetics.

These studies contribute to a deeper understanding of how modifications to the compound can enhance its therapeutic efficacy.

Case Studies

Recent literature provides insights into specific applications of this compound:

  • A study demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines while maintaining low toxicity levels compared to standard chemotherapeutics. This highlights its potential as a scaffold for developing new anticancer agents .
  • Another research effort focused on optimizing derivatives for selective inhibition of calcium/calmodulin-stimulated adenylate cyclase activity. This study revealed promising results in terms of potency and selectivity compared to existing inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

a) 7-(Difluoromethyl) Derivatives
  • Example: 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1160246-22-9) Key Difference: Difluoromethyl (-CHF₂) instead of trifluoromethyl (-CF₃).
b) 7-Amino Derivatives
  • Example: Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Key Difference: Amino (-NH₂) group at position 6. Impact: Increased hydrogen-bonding capacity, which may enhance target binding in biological systems (e.g., antimicrobial or antidiabetic applications) .
c) 7-Aryl Derivatives
  • Example : Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 727407-43-4)
    • Key Difference : Bulky aryl groups (phenyl, trimethoxyphenyl) at position 7.
    • Impact : Enhanced steric hindrance and π-π stacking interactions, often linked to herbicidal or antifungal activity .

Substituent Variations at Position 6

Compound Name Position 6 Group Solubility Profile Notable Applications Reference
Potassium 7-(trifluoromethyl)-... Potassium carboxylate High water solubility Discontinued; unknown
Ethyl 7-amino-... Ethyl ester Moderate lipophilicity Antimicrobial lead compounds
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Sulfonamide Variable (pH-dependent) Herbicidal agents
2-Amino-N-(aryl)-...carboxamide Carboxamide Low solubility Antifungal/antibacterial

Physicochemical Properties

  • Solubility : Potassium carboxylate salts (target compound) have superior aqueous solubility compared to esters (e.g., ethyl derivatives) or carboxamides, making them favorable for formulation .
  • Lipophilicity: Trifluoromethyl groups enhance lipophilicity (LogP ~2.5–3.0) compared to difluoromethyl or amino substituents, influencing blood-brain barrier penetration .

Biological Activity

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (KTFP) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of KTFP, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

KTFP features a unique fused triazole and pyrimidine ring structure with a trifluoromethyl group at the 7-position of the triazole ring. Its chemical formula is C7H2F3KN4O2C_7H_2F_3KN_4O_2, which contributes to its reactivity and biological profile. The trifluoromethyl substitution enhances metabolic stability and bioavailability, making it a promising candidate in medicinal chemistry.

Mechanisms of Biological Activity

KTFP has been investigated for its role as an inhibitor of various enzymes and receptors involved in disease processes. Notable areas of research include:

  • Cancer Pathways : Compounds similar to KTFP have shown potential in targeting nicotinamide phosphoribosyltransferase (NAMPT) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology. These pathways are often dysregulated in tumors, making them attractive targets for therapeutic intervention .
  • Antimicrobial Activity : KTFP derivatives have been synthesized and evaluated for their antimicrobial properties. In vitro studies have demonstrated moderate to good antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticonvulsant Effects : Recent studies have indicated that certain derivatives of triazolo-pyrimidines exhibit significant anticonvulsant activity in animal models. For instance, compounds derived from triazolo[1,5-a]pyrimidine structures have shown efficacy in pentylenetetrazole (PTZ)-induced epilepsy models with favorable protective indices .

Synthesis Methods

The synthesis of KTFP typically involves several key steps:

  • Catalyst-Free Methods : Recent advancements highlight eco-friendly synthetic routes that utilize microwave conditions to enhance yields while minimizing reaction times .
  • Functionalization : The introduction of various substituents can be achieved through reactions with β-dicarbonyls or β-enaminones, allowing for structural diversity that can impact biological activity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibits NAMPT and PI3K pathways; potential for cancer treatment
AntimicrobialModerate activity against Staphylococcus aureus and Escherichia coli
AnticonvulsantSignificant activity in PTZ-induced epilepsy models; lower neurotoxicity than standard drugs

Detailed Research Findings

  • Anticancer Studies : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives indicated that modifications at the 7-position could enhance the inhibitory effects on cancer cell proliferation. KTFP's ability to modulate critical signaling pathways suggests a mechanism by which it could serve as a lead compound in anticancer drug development .
  • Antimicrobial Evaluation : A series of synthesized triazolo-pyrimidine derivatives were tested against various bacterial strains, revealing that KTFP exhibited promising antibacterial properties with potential applications in treating resistant bacterial infections .
  • Neuropharmacological Assessment : In vivo studies demonstrated that certain derivatives showed anticonvulsant effects with minimal side effects compared to traditional anticonvulsants. These findings suggest that KTFP could be developed further for neurological applications .

Q & A

Basic: What are the typical synthetic routes for preparing triazolopyrimidine derivatives like Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Answer:
The synthesis typically involves condensation reactions of trifluoromethyl-containing ketones (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with amines or triazole derivatives. Key steps include:

  • Refluxing in ethanol with catalysts like hydrochloric acid or p-toluenesulfonic acid to facilitate cyclization .
  • Azeotropic removal of water using solvents like benzene to drive reaction completion .
  • Recrystallization from ethanol or column chromatography (petroleum ether/ethyl acetate) for purification, yielding 65–82% .

For the potassium carboxylate derivative, the ethyl ester intermediate (e.g., ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) undergoes alkaline hydrolysis (e.g., KOH) to yield the carboxylic acid, followed by neutralization to form the potassium salt. While direct evidence for this step is limited, analogous ester-to-carboxylate conversions are standard in heterocyclic chemistry .

Basic: How is the structural conformation of triazolopyrimidine derivatives confirmed post-synthesis?

Answer:
Structural validation employs:

  • X-ray crystallography : Determines ring puckering (e.g., envelope conformation in dihydropyrimidine rings) and dihedral angles between substituents (e.g., 83.94° between phenyl and triazole planes) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., trifluoromethyl causing downfield shifts in 1^1H NMR) .
  • HPLC/MS : Validates purity and molecular weight .

Advanced: How does the trifluoromethyl group influence the bioactivity and physicochemical properties of triazolopyrimidine derivatives?

Answer:
The trifluoromethyl group :

  • Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Modulates electronic effects : Electron-withdrawing nature increases electrophilicity of the pyrimidine ring, enhancing interactions with biological targets (e.g., MDM2-p53 inhibitors) .
  • Alters conformational dynamics : Stabilizes planar triazole rings, affecting binding to enzymes like dehydrogenase .
    For example, trifluoromethyl-substituted derivatives show improved antituberculosis activity compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictory spectral data (e.g., NMR shifts) in triazolopyrimidine derivatives with diverse substituents?

Answer:

  • 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals in crowded spectra (e.g., distinguishing H-6 and H-7 protons in dihydropyrimidine rings) .
  • Computational modeling : DFT calculations predict 1^1H NMR shifts, cross-validating experimental data .
  • X-ray crystallography : Provides unambiguous bond-length/angle data to reconcile discrepancies in proposed structures .

Advanced: How can reaction yields be optimized for triazolopyrimidine derivatives with electron-withdrawing substituents?

Answer:
Key factors include:

  • Catalyst selection : p-Toluenesulfonic acid improves cyclization efficiency in ethanol .
  • Solvent systems : Binary solvents (water-ethanol, 1:1) with TMDP catalyst enhance yields to 70% .
  • Stoichiometric control : Excess trifluoromethyl ketone (1.2 equiv) minimizes side reactions .
  • Temperature modulation : Reflux (80–100°C) ensures complete conversion without decomposition .

Advanced: What role do substituents play in modulating the biological activity of triazolopyrimidine derivatives?

Answer:

  • Aryl groups (e.g., 4-chlorophenyl in compound 13d ): Enhance binding to hydrophobic pockets in targets like CB2 cannabinoid receptors.
  • Methoxy groups (e.g., 4-methoxyphenyl in 13e ): Improve solubility while maintaining activity via H-bonding.
  • Heterocycles (e.g., pyridin-3-yl in 12h ): Introduce π-π stacking interactions with receptor residues.
    SAR studies show that electron-deficient substituents (e.g., trifluoromethyl, chloro) increase potency against MDM2-p53 .

Basic: What purification methods are effective for triazolopyrimidine derivatives?

Answer:

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (melting points: 112–300°C) .
  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) resolves closely related analogs .
  • TLC monitoring : Silica gel plates (UV 254 nm) track reaction progress .

Advanced: How are computational methods integrated into the design of triazolopyrimidine-based therapeutics?

Answer:

  • Docking studies : Predict binding modes to targets like FcRn (neonatal Fc receptor) using crystal structures (PDB: 6W8B) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess conformational stability of trifluoromethyl groups in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.